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Executive Summary
Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), also known as ILT4, is a critical

inhibitory receptor predominantly expressed on myeloid cells, including monocytes,

macrophages, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs). Its

engagement by various ligands, most notably classical and non-classical Major

Histocompatibility Complex (MHC) class I molecules such as HLA-G, as well as Angiopoietin-

like proteins (ANGPTLs), triggers a potent immunosuppressive signaling cascade. This

pathway is centrally mediated by the recruitment of the protein tyrosine phosphatases SHP-1

and SHP-2. In the tumor microenvironment (TME), the LILRB2 signaling axis is frequently

exploited by cancer cells to evade immune destruction. LILRB2 activation on tumor-associated

macrophages (TAMs) promotes their polarization towards an anti-inflammatory, pro-tumoral M2

phenotype, characterized by reduced phagocytic capacity and the secretion of

immunosuppressive cytokines. This comprehensive guide delves into the molecular

mechanisms of LILRB2-mediated immune suppression, presents quantitative data on its

functional consequences, provides detailed experimental protocols for its investigation, and

visualizes the key signaling and experimental workflows.

LILRB2: A Key Myeloid Immune Checkpoint
LILRB2 is a type I transmembrane glycoprotein belonging to the leukocyte immunoglobulin-like

receptor (LILR) family.[1] Its extracellular region consists of four Ig-like domains, while its
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intracellular domain contains three immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[2]

Upon ligand binding, these ITIMs become phosphorylated, creating docking sites for the SH2

domains of SHP-1 and SHP-2.[3][4] This recruitment is a pivotal event in initiating the

downstream signaling that culminates in the suppression of myeloid cell activation.[4][5]

Ligands of LILRB2
LILRB2 interacts with a range of ligands, leading to the initiation of its inhibitory signaling.

MHC Class I Molecules: LILRB2 binds to both classical (e.g., HLA-A, HLA-B, HLA-C) and

non-classical (e.g., HLA-G) MHC class I molecules.[6][7] The interaction with HLA-G, which

is often upregulated on tumor cells, is particularly significant in the context of cancer

immunology.[6][7]

Angiopoietin-like Proteins (ANGPTLs): Several members of the ANGPTL family, including

ANGPTL2 and ANGPTL5, have been identified as LILRB2 ligands.[8] This interaction has

been implicated in promoting the propagation of cancer cells.[6]

Quantitative Data on LILRB2 Function
The functional consequences of LILRB2 engagement and blockade have been quantified in

numerous studies. The following tables summarize key data points.

Table 1: Ligand Binding Affinities of LILRB2
Ligand LILRB2 Domain

Binding Affinity
(Kd)

Reference

HLA-G1 D1D2 5.62 µM [9]

HLA-A*0201 D1D2 9.74 µM [9]

HLA-G (monomer) Not Specified 15 µM [10]

HLA-G (dimer) Not Specified 0.75 µM [10]

ANGPTL2 Full-length
Significantly greater

than HLA-G
[3]
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Table 2: Effects of LILRB2 Blockade on Myeloid Cell
Function

Cell Type Treatment Effect
Quantitative
Change

Reference

Human

Monocytes
Anti-LILRB2 mAb

Increased TNF-α

secretion (LPS-

stimulated)

>2-fold increase [4]

Human

Monocytes
Anti-LILRB2 mAb

Increased CD86

expression (LPS-

stimulated)

>1.5-fold

increase in MFI
[4]

M2c

Macrophages
Anti-LILRB2 mAb

Restored CD8+

T-cell

proliferation in

co-culture

Significant

increase
[11]

M2c

Macrophages
Anti-LILRB2 mAb

Enhanced IFN-γ

secretion in co-

culture with T-

cells

Significant

increase
[11]

M0 Macrophages Anti-LILRB2 mAb

Increased TNF-α

secretion

(CD40L-

stimulated)

Significant

increase
[11]

Mtb-infected

MDSCs

Anti-LILRB2 mAb

+ SHP1/2

inhibitors

Enhanced TNF-

α, IL-6, IL-1β

secretion

Significant

increase
[12]

Mtb-infected

MDSCs

Anti-LILRB2 mAb

+ SHP1/2

inhibitors

Reduced IL-10

secretion

Significant

decrease
[12]

Table 3: In Vivo Efficacy of LILRB2 Blockade

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.jci.org/articles/view/97570
https://www.jci.org/articles/view/97570
https://oncoresponse.com/publications/2021SITC_OncoResponse_LILRB2_Poster-276.pdf
https://oncoresponse.com/publications/2021SITC_OncoResponse_LILRB2_Poster-276.pdf
https://oncoresponse.com/publications/2021SITC_OncoResponse_LILRB2_Poster-276.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229593/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Model Treatment Outcome Reference

SK-MEL-5 in

humanized NSG-

SGM3 mice

Anti-LILRB2 mAb

Significant tumor

growth inhibition and

regression

[11]

Lewis Lung

Carcinoma (LILRB2-

transgenic mice)

Anti-LILRB2 mAb +

Anti-PD-L1 mAb

Significantly reduced

tumor size and weight
[4][13]

Signaling Pathways of LILRB2
The binding of ligands to LILRB2 initiates a signaling cascade that ultimately suppresses

myeloid cell activation and promotes a pro-tumoral phenotype.

LILRB2 Signaling Cascade
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Altered Cytokine Profile)
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Caption: LILRB2 signaling pathway leading to immune suppression.

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role

of LILRB2 in myeloid cell-mediated immune suppression.

In Vitro Macrophage Polarization Assay
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This protocol describes the differentiation of human peripheral blood mononuclear cells

(PBMCs) into monocytes and their subsequent polarization into M1 or M2 macrophages, which

can be used to assess the effect of LILRB2 modulators.

Materials:

Ficoll-Paque PLUS

RosetteSep™ Human Monocyte Enrichment Cocktail

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

Recombinant Human M-CSF (for M0 macrophage generation)

Recombinant Human GM-CSF (for M1 polarization)

LPS (from E. coli O111:B4)

Recombinant Human IL-4 (for M2 polarization)

Recombinant Human IL-10 (for M2c polarization)

Anti-LILRB2 antibody and isotype control

6-well tissue culture plates

Flow cytometry antibodies (e.g., anti-CD80, anti-CD86, anti-CD163, anti-CD206)

Procedure:

Monocyte Isolation:

Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient

centrifugation.

Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail

according to the manufacturer's instructions.

Macrophage Differentiation (M0):
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Plate the enriched monocytes in 6-well plates at a density of 1 x 10^6 cells/mL in RPMI-

1640 complete medium.

Add 50 ng/mL of M-CSF to differentiate the monocytes into M0 macrophages.

Incubate for 6-7 days, replacing the medium with fresh M-CSF-containing medium every

2-3 days.

Macrophage Polarization:

After differentiation, wash the cells and replace the medium.

For M1 polarization, add 100 ng/mL GM-CSF and 100 ng/mL LPS.

For M2a polarization, add 20 ng/mL IL-4.

For M2c polarization, add 20 ng/mL IL-10.

In test wells, add the anti-LILRB2 antibody or isotype control at the desired concentration.

Incubate for 24-48 hours.

Analysis:

Flow Cytometry: Harvest the cells and stain with antibodies against M1 markers (CD80,

CD86) and M2 markers (CD163, CD206) to assess the polarization state.

Cytokine Analysis: Collect the culture supernatants and measure the concentration of

cytokines such as TNF-α, IL-6 (M1) and IL-10 (M2) using ELISA or a multiplex bead array.
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Caption: Workflow for in vitro macrophage polarization assay.

T-Cell Co-culture with LILRB2-Manipulated Myeloid Cells
This protocol assesses the ability of LILRB2-modulated myeloid cells to suppress or enhance

T-cell activation and proliferation.

Materials:

LILRB2-manipulated macrophages or DCs (prepared as in 4.1 or by other methods)

Allogeneic or autologous CD3+ T-cells, isolated from PBMCs

Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation tracking dye

RPMI-1640 complete medium

96-well U-bottom plates

Procedure:

T-Cell Preparation:
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Isolate CD3+ T-cells from PBMCs using magnetic bead separation.

Label the T-cells with CFSE according to the manufacturer's protocol.

Co-culture Setup:

Plate the LILRB2-manipulated myeloid cells (e.g., macrophages treated with anti-LILRB2

or isotype control) in a 96-well U-bottom plate.

Add the CFSE-labeled T-cells to the wells at a specific myeloid cell:T-cell ratio (e.g., 1:2,

1:5).

Stimulate the co-culture with soluble or plate-bound anti-CD3 (e.g., 1 µg/mL) and anti-

CD28 (e.g., 1 µg/mL) antibodies.

Incubate for 3-5 days.

Analysis:

T-Cell Proliferation: Harvest the cells and analyze T-cell proliferation by flow cytometry,

measuring the dilution of the CFSE signal in the CD3+ population.

Cytokine Production: Collect the supernatants and measure T-cell-derived cytokines such

as IFN-γ and IL-2 by ELISA or multiplex assay.

Humanized Mouse Tumor Model for In Vivo LILRB2
Blockade Studies
This protocol outlines the general steps for establishing a humanized mouse model to evaluate

the in vivo efficacy of anti-LILRB2 therapies.

Materials:

Immunodeficient mice (e.g., NSG, NOG)

Human CD34+ hematopoietic stem cells (HSCs) or PBMCs

Human tumor cell line (e.g., A549, SK-MEL-5)
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Anti-LILRB2 antibody and isotype control

Anti-PD-1/PD-L1 antibody (for combination therapy studies)

Matrigel

Calipers for tumor measurement

Procedure:

Generation of Humanized Mice:

Sublethally irradiate the immunodeficient mice.

Inject human CD34+ HSCs intravenously or intrahepatically into neonatal mice, or inject

adult mice with human PBMCs.

Allow several weeks for human immune system engraftment, which should be monitored

by flow cytometry of peripheral blood for human immune cell markers (e.g., hCD45).

Tumor Implantation:

Subcutaneously inject the human tumor cell line, often mixed with Matrigel, into the flank

of the humanized mice.

Therapeutic Intervention:

Once tumors reach a palpable size, randomize the mice into treatment groups.

Administer the anti-LILRB2 antibody, isotype control, and/or other therapies (e.g., anti-PD-

1) via intraperitoneal or intravenous injection at a predetermined dose and schedule.

Monitoring and Analysis:

Measure tumor volume regularly using calipers.

Monitor the health and weight of the mice.

At the end of the study, euthanize the mice and harvest tumors and spleens.
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Analyze the tumor-infiltrating immune cells by flow cytometry to assess changes in

myeloid and lymphoid populations.

Perform immunohistochemistry on tumor sections to visualize immune cell infiltration and

protein expression.

Immunodeficient Mice
(e.g., NSG)

Humanization
(CD34+ HSCs or PBMCs)

Tumor Cell Implantation
(Subcutaneous)

Therapeutic Intervention
(Anti-LILRB2, etc.)

Tumor Growth Monitoring

Endpoint Analysis
(Flow Cytometry, IHC)

Click to download full resolution via product page

Caption: Workflow for a humanized mouse tumor model.

Conclusion
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LILRB2 has emerged as a pivotal immune checkpoint on myeloid cells, playing a central role in

orchestrating an immunosuppressive tumor microenvironment. Its ability to drive the

polarization of macrophages towards a pro-tumoral M2 phenotype and to suppress the anti-

tumor functions of other myeloid cells makes it a highly attractive target for cancer

immunotherapy. The development of antagonistic antibodies against LILRB2 has shown

significant promise in preclinical models, both as a monotherapy and in combination with other

immune checkpoint inhibitors. The data and protocols presented in this guide provide a solid

foundation for researchers and drug development professionals to further explore the biology of

LILRB2 and to advance the development of novel therapeutics targeting this critical immune

regulatory pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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